Teglicar (ST1326), formerly known as SP61374, is a synthetic compound derived from aminocarnitine. [, ] It functions as a potent, selective, and reversible inhibitor of Liver Carnitine Palmitoyltransferase 1 (L-CPT1). [, , ] L-CPT1 is a key enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation. [, ] By inhibiting L-CPT1, Teglicar regulates lipid metabolism and influences cellular energy pathways. [, , ]
Teglicar was developed as part of research aimed at finding new antihyperglycemic agents. The compound's efficacy has been demonstrated in various animal models and cell lines, showing significant effects on glucose homeostasis and cellular viability in cancer studies.
Teglicar falls under the category of pharmacological agents known as CPT1 inhibitors. It is specifically classified as a reversible inhibitor, meaning its effects can be reversed upon cessation of the drug.
The synthesis of Teglicar involves several chemical reactions that yield the final compound from simpler precursors. The precise synthetic route has not been disclosed in detail within the available literature, but it typically involves:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity for the desired product.
Teglicar's molecular structure features a specific arrangement that allows it to effectively bind to the active site of CPT1. The compound is characterized by:
The molecular formula and weight of Teglicar are typically represented as follows:
Teglicar primarily acts through reversible inhibition of CPT1, leading to a series of biochemical reactions:
The interaction between Teglicar and CPT1 can be characterized using kinetic studies to determine parameters such as IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and binding affinity.
Teglicar's mechanism involves competitive inhibition at the active site of CPT1, which is crucial for transporting acylcarnitines across mitochondrial membranes. The inhibition leads to:
Studies have shown that Teglicar can reduce glucose production by up to 62% in isolated hepatocytes and significantly improve insulin sensitivity without affecting peripheral glucose utilization .
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly used to confirm the identity and purity of Teglicar during synthesis .
Teglicar has several notable applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2